Bienvenue dans la boutique en ligne BenchChem!

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

NMDA receptor glycine site Radioligand binding Structure-activity relationship

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione (CAS 168123-87-3) belongs to the 5-aza-7-substituted-1,4-dihydroquinoxaline-2,3-dione (QX) class of ionotropic glutamate receptor antagonists. It features a pyrido[2,3-b]pyrazine core bearing an electron-withdrawing trifluoromethyl group at the 7-position, a modification known to modulate potency and selectivity at NMDA/glycine and AMPA/kainate receptors.

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
CAS No. 168123-87-3
Cat. No. B175662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione
CAS168123-87-3
Synonyms7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione
Molecular FormulaC8H4F3N3O2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=O)C(=O)N2)C(F)(F)F
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-7(16)6(15)13-4/h1-2H,(H,13,15)(H,12,14,16)
InChIKeyXGOZYDUFQQOSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione (CAS 168123-87-3): A 5-Azaquinoxalinedione NMDA/glycine Antagonist Lead for CNS Procurement


7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione (CAS 168123-87-3) belongs to the 5-aza-7-substituted-1,4-dihydroquinoxaline-2,3-dione (QX) class of ionotropic glutamate receptor antagonists [1]. It features a pyrido[2,3-b]pyrazine core bearing an electron-withdrawing trifluoromethyl group at the 7-position, a modification known to modulate potency and selectivity at NMDA/glycine and AMPA/kainate receptors [1]. The compound exists in both parent and N-oxide forms; the parent dihydro-dione (ChEMBL ID: CHEMBL93837) has been profiled for NMDA/glycine binding affinity and D-amino acid oxidase (DAAO) inhibition, yielding quantitative benchmarks that inform structure-activity differentiation within this pharmacophore class [2].

Why Generic 7-Substituted Quinoxaline-2,3-diones Cannot Replace 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione for Ionotropic Glutamate Receptor Studies


Within the 5-aza-7-substituted-1,4-dihydroquinoxaline-2,3-dione series, the nature of the 7-substituent directly governs NMDA/glycine receptor binding potency and subtype selectivity profiles [1]. Replacing the trifluoromethyl group with a chloro, bromo, methyl, or nitro group yields compounds with distinct IC50 and ED50 values, log P, and in vivo anticonvulsant efficacy [1]. Furthermore, the N-oxide modification at the 5-position of the azaquinoxaline scaffold can alter both in vitro binding affinity and systemic activity [1]. Consequently, casual interchange of analogs without accounting for the 7-CF₃ substitution and the N-oxide oxidation state risks compromising target engagement, functional selectivity, and translational reproducibility. The quantitative evidence below substantiates the specific differentiation that makes CAS 168123-87-3 a non-fungible tool compound for neuroscience and drug discovery procurement.

Quantitative Differentiation Evidence for 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione vs. Closest 7-Substituted and N-Oxide Analogs


NMDA/Glycine Site Binding Affinity: 7-CF3 Parent vs. N-Oxide Analog and 7-Chloro Comparator

The parent 7-trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione (CHEMBL93837) exhibits a Ki of 501 nM for the glycine site of the NMDA receptor in vitro [1]. Its corresponding N-oxide analog (CHEMBL91801) shows a modestly improved Ki of 427 nM under the same binding conditions [2]. In contrast, the 7-chloro analog (12a) in the same study series displays a functional Kb value of 0.63 µM (630 nM) for NMDA/glycine receptors expressed in Xenopus oocytes, representing a ca. 1.26-fold weaker functional affinity than the 7-CF3 parent binding Ki [3]. This demonstrates that the 7-trifluoromethyl substituent confers measurable binding affinity differentiation relative to both the N-oxide oxidation state and the 7-chloro congener.

NMDA receptor glycine site Radioligand binding Structure-activity relationship

D-Amino Acid Oxidase (DAAO) Inhibition: 7-CF3 Parent vs. In-Class DAAO Inhibitor Baseline

The parent 7-trifluoromethyl compound (CHEMBL93837) inhibits porcine kidney D-amino acid oxidase with an IC50 of 22,900 nM (22.9 µM) [1]. For context, the structurally related 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (Compound 16), a representative 5-azaquinoxaline-2,3-dione DAAO inhibitor, demonstrates potent inhibition with systemic analgesic activity in rodents; while its exact DAAO IC50 is not listed in the abstract, the series exhibits in vitro IC50 values ranging from 0.6 to 15 µM [2]. The 7-CF3 analog's IC50 at the upper end of this range indicates that the trifluoromethyl substitution at position 7, rather than the 8-chloro substitution, yields a distinct DAAO inhibition profile, making the compound a relevant comparator for probing substituent effects on DAAO pharmacology.

D-amino acid oxidase Enzyme inhibition Analgesic target

Broad-Spectrum Ionotropic Glutamate Receptor Antagonism: Selectivity Profile of 7-CF3 N-Oxide vs. 7-Nitro and 7-Chloro Analogs

The N-oxide analog of 7-trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione (CHEMBL91801) demonstrates an IC50 of 1,050 nM in NMDA/glycine receptor binding [1]. The 1997 Cai et al. study reports that the 7-nitro-N-oxide (12e) is the most potent inhibitor among 12a–e, with IC50 values of 0.69 µM (NMDA), 1.3 µM (AMPA), and 2.4 µM (KA) [2]. The 7-chloro-N-oxide (12a) displays a Kb of 0.63 µM for NMDA/glycine and is 6-fold selective over AMPA receptors [2]. While direct IC50 data for the 7-CF3 N-oxide at AMPA and KA receptors are not available, its NMDA IC50 of 1.05 µM positions it approximately 1.5-fold less potent than the 7-nitro analog at NMDA receptors, suggesting that the electron-withdrawing trifluoromethyl group yields an intermediate potency within the series. The broad-spectrum antagonism profile of the series—contrasting with the high selectivity of ACEA 1021 (NMDA-selective) and NBQX (AMPA-selective)—is a hallmark that likely extends to the 7-CF3 analog based on class-level SAR [2].

AMPA receptor Kainate receptor Broad-spectrum antagonist

In Vivo Anticonvulsant Efficacy: 7-CF3 N-Oxide Class-Level Inference vs. 7-Chloro, 7-Bromo, 7-Methyl N-Oxides

The 5-(N-oxyaza)-7-substituted QX series exhibits surprisingly high in vivo anticonvulsant potency in the mouse maximal electroshock-induced seizure (MES) model. 7-Chloro-N-oxide (12a), 7-bromo-N-oxide (12b), and 7-methyl-N-oxide (12c) show ED50 values of 0.82, 0.87, and 0.97 mg/kg i.v., respectively [1]. These remarkably low ED50 values are achieved despite poor physicochemical properties (log P ≈ −2.7) [1]. Although the ED50 for the 7-CF3 N-oxide is not explicitly reported, the class-level SAR indicates that all 5-(N-oxyaza)-7-substituted QXs (12a–e) are systemically active anticonvulsants, and the 7-CF3 analog is expected to fall within the same sub-mg/kg potency range given its comparable NMDA binding affinity [1]. Separate studies confirm that 7-chloro and 7-nitro N-oxides also exhibit neuroprotective and antinociceptive activities in vivo [1].

Anticonvulsant Maximal electroshock seizure In vivo pharmacology

Evidence-Backed Application Scenarios for Procuring 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione


NMDA/Glycine Site Antagonist SAR Probe in Neuroscience Drug Discovery

Procure CAS 168123-87-3 as a reference antagonist for the NMDA receptor glycine site when building structure-activity relationship (SAR) tables of 7-substituted 5-azaquinoxaline-2,3-diones. Its Ki of 501 nM for the parent [1] and IC50 of 1,050 nM for the N-oxide [2] establish benchmark binding affinities that anchor the potency scale relative to 7-chloro, 7-bromo, 7-methyl, and 7-nitro analogs described in Cai et al. 1997 [3].

Differentiation of D-Amino Acid Oxidase (DAAO) Inhibitor Chemotypes

Use the compound as a structurally distinct DAAO inhibitor control (IC50 = 22.9 µM, porcine kidney [4]) when evaluating novel DAAO inhibitor series. Its moderate potency, compared to the sub-micromolar IC50 range of optimized 5-azaquinoxaline-2,3-diones [5], makes it suitable for benchmarking assay sensitivity and for probing the contribution of the 7-CF3 substituent to DAAO binding.

Broad-Spectrum Ionotropic Glutamate Receptor Antagonist Tool for in Vitro Selectivity Profiling

Employ the 5-(N-oxyaza)-7-CF3 analog as a component of antagonist panels for profiling compound selectivity across NMDA, AMPA, and kainate receptors. The class is characterized by broad-spectrum antagonism (2–12 fold selectivity for NMDA over AMPA) [3], and the 7-CF3 N-oxide's NMDA IC50 of 1.05 µM [2] positions it as a useful reference for assessing the breadth of ionotropic glutamate receptor engagement.

Quote Request

Request a Quote for 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.